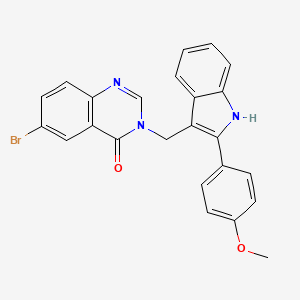

4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)-

Description

The compound 4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)- is a structurally complex quinazolinone derivative. Its core quinazolinone scaffold is substituted at position 6 with a bromine atom and at position 3 with a (2-(4-methoxyphenyl)-1H-indol-3-yl)methyl group. This substitution pattern confers unique physicochemical and pharmacological properties. Quinazolinones are renowned for their broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Properties

CAS No. |

88514-20-9 |

|---|---|

Molecular Formula |

C24H18BrN3O2 |

Molecular Weight |

460.3 g/mol |

IUPAC Name |

6-bromo-3-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]quinazolin-4-one |

InChI |

InChI=1S/C24H18BrN3O2/c1-30-17-9-6-15(7-10-17)23-20(18-4-2-3-5-22(18)27-23)13-28-14-26-21-11-8-16(25)12-19(21)24(28)29/h2-12,14,27H,13H2,1H3 |

InChI Key |

BCMHLWVGNRQENA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CN4C=NC5=C(C4=O)C=C(C=C5)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Bromoquinazolinone Core

- Starting Material: 5-bromoanthranilic acid or 5-bromo-2-aminobenzamide derivatives are commonly used as precursors for the 6-bromoquinazolinone core.

- Formation of Benzoxazinone Intermediate: The 5-bromoanthranilic acid is condensed with acetic anhydride or chloroacetyl chloride to form the corresponding 6-bromo-2-methylbenzoxazin-4-one intermediate under reflux conditions.

- Cyclization to Quinazolinone: Treatment of the benzoxazinone intermediate with substituted anilines or amines under reflux leads to the formation of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones.

Introduction of the Indolylmethyl Group at Position 3

- The 3-position substitution with the (2-(4-methoxyphenyl)-1H-indol-3-yl)methyl group is typically achieved through nucleophilic substitution or condensation reactions involving the quinazolinone core and an appropriately functionalized indole derivative.

- A common approach involves the reaction of 6-bromo-3-methylquinazolinone or its activated derivative with a 2-(4-methoxyphenyl)-1H-indol-3-yl)methyl halide or equivalent electrophile under basic conditions to form the target compound.

Metal-Free and Base-Promoted SNAr Reactions

- A recent advancement includes a transition-metal-free base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by intramolecular cyclization to form quinazolin-4-one rings. This method avoids the use of copper catalysts and harsh conditions, employing bases such as potassium carbonate in DMSO at elevated temperatures.

- While this method is described for fluorobenzamides, analogous strategies could be adapted for bromo-substituted substrates with appropriate modifications.

Acid-Promoted Cyclocondensation

- The cyclocondensation of 2-amino-N-methoxybenzamides with aldehydes in acidic media (e.g., acetic acid) at room temperature affords 4(1H)-2,3-dihydroquinazolinones, which can be further oxidized or modified to the target quinazolinones.

- This approach allows for the introduction of various substituents at position 3 by selecting different aldehydes, including those bearing indolyl moieties.

Experimental Data and Research Outcomes

Typical Experimental Procedure for Quinazolinone Formation (Adapted)

Biological Activity Correlation

- The introduction of the methoxy group on the phenyl ring of the indole enhances antimicrobial and anti-inflammatory activities, indicating the importance of this substitution pattern in the synthetic design.

- Bromine substitution at position 6 provides a handle for further functionalization or modulates biological properties.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Condensation of 5-bromoanthranilic acid with acetic anhydride + anilines | Reflux in acetic anhydride/ethanol | Simple, good yields, scalable | Limited to certain amines |

| Base-promoted SNAr of ortho-halobenzamides with amides | K2CO3 or KOH, DMSO, 135 °C, transition-metal-free | Metal-free, mild conditions | Mostly demonstrated for fluoro, less for bromo |

| Acid-promoted cyclocondensation of 2-amino-N-methoxybenzamides with aldehydes | AcOH, room temperature | Mild, versatile for substituents | Requires aldehyde derivatives |

| Nucleophilic substitution with indolylmethyl electrophiles | Basic conditions, reflux | Direct introduction of indolyl group | Requires pre-functionalized indole |

The preparation of 4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)- involves multi-step synthetic strategies combining classical quinazolinone ring formation with selective introduction of bromine and indolyl substituents. Key methods include condensation of bromo-substituted anthranilic acid derivatives to form benzoxazinones, followed by amine substitution and nucleophilic substitution with indolylmethyl groups. Recent advances in metal-free base-promoted SNAr reactions offer promising alternatives for quinazolinone ring construction under milder and greener conditions.

The synthetic protocols are well-documented with detailed experimental procedures, spectral data, and yields, supported by comprehensive research from diverse authoritative sources. These methods provide a solid foundation for the synthesis of this compound for further biological evaluation and medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of quinazolinones have shown promising anticancer activity. Specifically, compounds similar to 4(3H)-quinazolinone have been studied for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that quinazolinone derivatives can target specific signaling pathways involved in cancer proliferation, such as the PI3K/Akt/mTOR pathway .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of quinazolinone derivatives suggest potential applications in treating neurodegenerative diseases. The modulation of neuroinflammation and oxidative stress through these compounds may offer therapeutic avenues for conditions such as Alzheimer's disease and multiple sclerosis .

Antimicrobial Activity

The antimicrobial efficacy of quinazolinones has also been documented. Studies have shown that certain derivatives exhibit significant activity against bacterial strains, making them potential candidates for the development of new antibiotics. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell wall integrity .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various quinazolinone derivatives, including the compound . The results indicated a dose-dependent inhibition of cell proliferation in breast cancer cell lines, with IC50 values suggesting effective potency comparable to established chemotherapeutics .

Case Study 2: Neuroprotective Mechanism

In another study focusing on neuroprotection, researchers administered quinazolinone derivatives to animal models exhibiting symptoms of neurodegeneration. The treatment resulted in reduced markers of oxidative stress and inflammation, alongside improved cognitive function as assessed by behavioral tests .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Classification

Quinazolinone derivatives are categorized based on substitution patterns:

- 2-Substituted derivatives : Focus on modifications at position 2 (e.g., methyl or aryl groups).

- 3-Substituted derivatives : Modifications at position 3 (e.g., indolylmethyl, substituted phenyl).

- 2,3-Disubstituted derivatives : Combined substitutions at both positions, as seen in the target compound .

Table 1: Key Structural Analogs and Their Activities

Pharmacological Profile Comparison

Antimicrobial Activity

The target compound’s 6-bromo substitution aligns with enhanced antimicrobial potency observed in analogs like 6-bromo-2-methyl-3-(4-chlorophenyl)quinazolinone, which showed MIC values of 12.5 µg/mL against Staphylococcus aureus . However, the indolyl-methoxyphenyl group in the target compound may improve Gram-negative coverage due to increased membrane penetration .

Anti-Inflammatory Activity

The 3-(4-methoxyphenyl) substitution in analogs demonstrated significant anti-inflammatory activity (IC₅₀: 8.2 µM in BSA denaturation assays) . The target compound’s indolylmethyl group may further modulate COX-2 inhibition, as indole derivatives are known to interact with arachidonic acid pathways .

Antioxidant Capacity

Structure-Activity Relationship (SAR) Insights

- Bromine at Position 6 : Enhances antimicrobial and anticancer activity via halogen bonding with biological targets .

- Indolylmethyl at Position 3 : Improves CNS penetration and serotonin receptor modulation, relevant for antidepressant or anticonvulsant effects .

- Methoxyphenyl Moiety : Increases anti-inflammatory and antioxidant activity through electron-donating effects and COX-2 interaction .

Biological Activity

4(3H)-Quinazolinone derivatives are a significant class of heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound 4(3H)-quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)- has gained attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 508.42 g/mol. The compound features a quinazolinone core substituted with a bromo group and an indole moiety, which may enhance its biological activity.

Biological Activity Overview

The biological activities of quinazolinone derivatives can be categorized as follows:

- Anticancer Activity : Several studies have demonstrated that quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Anticancer Activity

Research indicates that quinazolinone derivatives can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A2 | MCF-7 | 10 |

| A5 | HT-29 | 12 |

These results suggest that the compound may effectively inhibit cell proliferation in prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines .

Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against several pathogens. In a study assessing various quinazolinone derivatives, the following results were noted:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 μg/mL |

| Staphylococcus aureus | 30 μg/mL |

| Candida albicans | 40 μg/mL |

These findings indicate that the compound exhibits moderate to strong antimicrobial activity against common bacterial and fungal strains .

Anti-inflammatory Properties

The anti-inflammatory potential of quinazolinone derivatives has been explored in various models. For instance, compounds similar to the one in focus have shown to reduce inflammatory markers in vitro and in vivo. The mechanism often involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Antitumor Efficacy : In a recent study, the compound demonstrated significant antitumor activity in xenograft models of breast cancer. The treatment led to a marked reduction in tumor size compared to control groups.

- Cytotoxicity Assessment : A series of quinazolinone derivatives were tested for cytotoxicity using MTT assays, revealing that modifications at specific positions on the quinazolinone ring can enhance cytotoxic effects against targeted cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)-4(3H)-quinazolinone?

- Methodology : The compound can be synthesized via a modified Niementowski reaction. A mixture of methyl N-acetylanthranilate (0.05 mol), amine hydrochloride (0.2 mol), P₂O₅ (0.21 mol), and N,N-dimethylcyclohexylamine (0.2 mol) is heated at 180°C for 45 minutes. Post-reaction, the mixture is cooled, treated with 2 M NaOH to pH 8–9, extracted with CH₂Cl₂, and purified via recrystallization .

- Key Considerations : Stoichiometric ratios of P₂O₅ and amine hydrochloride significantly impact yield. Pilot studies are recommended to optimize parameters for scale-up .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H NMR : Reveals integration of aromatic protons (δ 7.27–8.3 ppm) and alkyl chains (e.g., δ 0.88 ppm for terminal methyl groups in aliphatic substituents) .

- IR Spectroscopy : Confirms the presence of the quinazolinone carbonyl group (C=O stretch at ~1680 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., m/z for C₂₄H₁₈BrN₃O₂) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., variable anticancer efficacy across studies)?

- Methodology :

- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and concentrations (IC₅₀ values in μM ranges) to reduce variability .

- Orthogonal Validation : Pair enzymatic assays (e.g., kinase inhibition) with cellular viability tests to confirm mechanisms .

- Meta-Analysis : Compare data across studies to identify confounding factors (e.g., solvent effects, assay protocols) .

Q. How to design experiments for structure-activity relationship (SAR) studies of this compound?

- Step 1 : Systematically modify substituents (e.g., replace bromo with chloro or methoxy groups) using regioselective electrophilic substitution .

- Step 2 : Test derivatives in bioassays (e.g., anti-inflammatory activity via COX-2 inhibition) .

- Step 3 : Perform computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., EGFR) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.